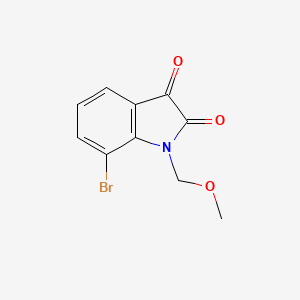
1H-Indole-2,3-dione, 7-bromo-1-(methoxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2,3-dione, 7-bromo-1-(methoxymethyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole-2,3-dione, 7-bromo-1-(methoxymethyl)-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction conditions are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of indole derivatives may involve multi-step synthesis processes, including the use of various catalysts and reagents to enhance the efficiency and scalability of the production
化学反応の分析
Types of Reactions
1H-Indole-2,3-dione, 7-bromo-1-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the indole ring, leading to different derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce various hydroxyindole compounds. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.
科学的研究の応用
1H-Indole-2,3-dione, 7-bromo-1-(methoxymethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Indole-2,3-dione, 7-bromo-1-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of signaling pathways and gene expression .
類似化合物との比較
Similar Compounds
1H-Indole-2,3-dione: A closely related compound with similar chemical properties.
7-Bromo-1H-indole: Another brominated indole derivative with distinct biological activities.
Ethyl 7-bromo-1H-indole-2-carboxylate: A derivative with a carboxylate group, used in various chemical applications.
Uniqueness
1H-Indole-2,3-dione, 7-bromo-1-(methoxymethyl)- is unique due to the presence of both a bromine atom and a methoxymethyl group, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
496789-40-3 |
|---|---|
分子式 |
C10H8BrNO3 |
分子量 |
270.08 g/mol |
IUPAC名 |
7-bromo-1-(methoxymethyl)indole-2,3-dione |
InChI |
InChI=1S/C10H8BrNO3/c1-15-5-12-8-6(9(13)10(12)14)3-2-4-7(8)11/h2-4H,5H2,1H3 |
InChIキー |
FAIMCTQBADHECV-UHFFFAOYSA-N |
正規SMILES |
COCN1C2=C(C=CC=C2Br)C(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)
![2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride](/img/structure/B15065059.png)

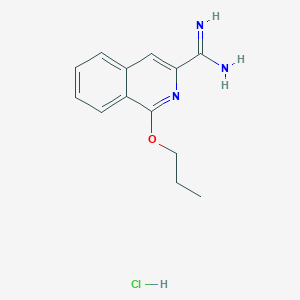
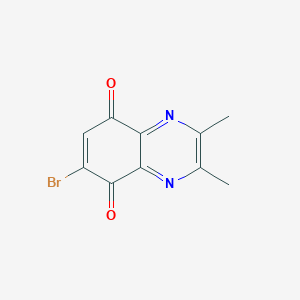
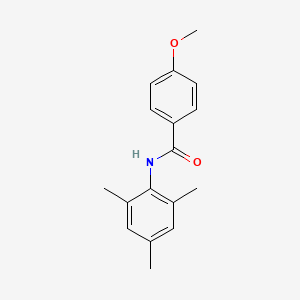
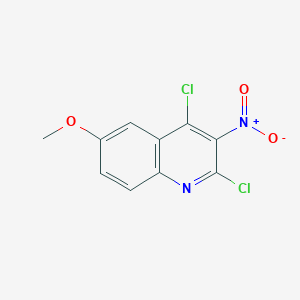
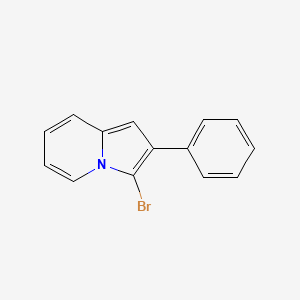
![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B15065104.png)
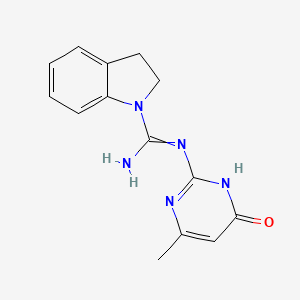
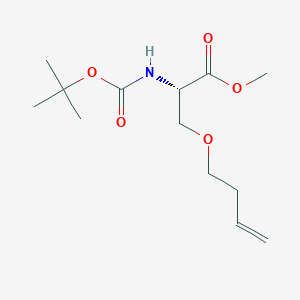

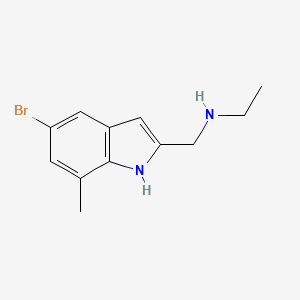
![7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B15065145.png)
